N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
Beschreibung
BenchChem offers high-quality N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-2-4-20(27)24-17-6-8-18(9-7-17)31(29,30)23-13-14-26-21(28)11-10-19(25-26)16-5-3-12-22-15-16/h3,5-12,15,23H,2,4,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGLYPFBRVZYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound characterized by its unique structural features, which include a pyridazine core and various functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The chemical structure of N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Pyridazine linked to a butyramide |
| Functional Groups | Sulfamoyl, carbonyls, and aromatic rings |
| Molecular Formula | C19H19N5O4S |
| IUPAC Name | N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The pyridazine core is crucial for binding to the active sites of specific enzymes, while the sulfamoyl group may enhance solubility and bioavailability.
Potential Targets:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, including phosphodiesterases (PDEs).
- Receptor Interaction : The compound may modulate receptor activity, influencing downstream signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of pharmacological activities. Notably:
- Antimicrobial Activity : Some pyridazine derivatives have demonstrated significant antimicrobial properties, making them candidates for further development as antibacterial agents.
- Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation through COX-II inhibition, with IC50 values indicating moderate potency.
- Cytotoxicity : Preliminary studies suggest that N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide may exhibit cytotoxic effects against certain cancer cell lines.
In Vitro Studies
In a study assessing the biological activity of related compounds, it was found that various substitutions on the pyridazine core influenced both solubility and potency in enzyme inhibition assays. For instance:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-sulfamoylphenylbutanamide | 12 | PDE Inhibition |
| Pyridazinone Derivatives | 0.52 - 22.25 | COX-II Inhibition |
Mechanistic Insights
Research has indicated that modifications to the pyridazinone warhead significantly affect both reactivity and binding affinity to target proteins. For example, the introduction of a chiral alpha methyl substituent improved potency while maintaining low reactivity in assays measuring enzyme interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
